2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol

Glycogen phosphorylase inhibition Diabetes mellitus Structure-activity relationship

This exact compound (CAS 118022-32-5) features a unique meta-nitrophenyl substitution and a hemiketal hydroxyl group critical for glycogen phosphorylase (GP) inhibition SAR and β-glucuronidase modulation (IC50 17.2 μM). Para-nitro or unsubstituted phenyl analogs are NOT functionally equivalent – substitution introduces uncontrolled variables that compromise SAR reproducibility and assay integrity. Procuring this precise scaffold eliminates de novo synthesis delays and ensures direct comparability with published GP inhibition data. Available commercially from multiple suppliers at ≥95% purity.

Molecular Formula C14H11NO5
Molecular Weight 273.24 g/mol
CAS No. 118022-32-5
Cat. No. B3217538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol
CAS118022-32-5
Molecular FormulaC14H11NO5
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)(C3=CC(=CC=C3)[N+](=O)[O-])O
InChIInChI=1S/C14H11NO5/c16-14(10-4-3-5-11(8-10)15(17)18)9-19-12-6-1-2-7-13(12)20-14/h1-8,16H,9H2
InChIKeyQLENPVPCJPGPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 118022-32-5): A Procurement-Ready Nitroaryl Benzodioxin Scaffold for Glycogen Phosphorylase and β-Glucuronidase Research


2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 118022-32-5) is a nitroaryl-functionalized 2,3-dihydro-1,4-benzodioxin derivative with a molecular formula of C14H11NO5 and molecular weight of 273.25 g/mol . The compound features a distinctive hemiketal hydroxyl group at the 2-position adjacent to the 3-nitrophenyl substituent, placing it within a pharmacologically validated scaffold class associated with glycogen phosphorylase inhibition [1] and β-glucuronidase modulation [2]. This specific substitution pattern differs from commonly available benzodioxin analogs in both the nitro group position (meta- vs. para-) and the 2-substituent identity (hydroxy vs. alkyl/amide), which has structural implications for hydrogen-bonding capacity and electronic distribution in target binding interactions [1]. Multiple established chemical suppliers including Sigma-Aldrich (catalog S43487), Bidepharm, Leyan, and AChemBlock maintain inventory with purities ranging from 95% to 98% , confirming the compound's commercial availability for research procurement.

Why Generic Benzodioxin Analogs Cannot Substitute for 2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 118022-32-5)


Substitution with structurally related benzodioxin analogs is scientifically unjustified because the specific combination of a meta-nitrophenyl group at the 2-position and a geminal hydroxyl group on the dihydrodioxin ring is not present in standard commercial alternatives. Published structure-activity relationship (SAR) data on 2,3-dihydrobenzo[1,4]dioxin derivatives demonstrate that both the nitro substitution position and the 2-substituent identity produce distinct, non-interchangeable activity profiles against glycogen phosphorylase [1]. The meta-nitro orientation in CAS 118022-32-5 generates a different electronic resonance and steric presentation compared to para-nitro or unsubstituted phenyl analogs, which directly impacts molecular recognition at enzyme active sites [1]. Furthermore, procurement records confirm that alternative benzodioxin building blocks with different 2-substituents (e.g., carboxamido, aminomethyl, or alkyl derivatives) [2] lack the hemiketal hydroxyl group critical for specific hydrogen-bonding interactions, while analogs with altered nitrophenyl positioning or non-phenyl substituents are distinct chemical entities with different CAS registrations and catalog numbers [3]. Without direct comparative data validating functional equivalence in the intended assay system, any substitution introduces uncontrolled variables that compromise experimental reproducibility and procurement integrity.

Quantitative Differentiation Evidence for 2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 118022-32-5) vs. In-Class Analogs


Glycogen Phosphorylase Inhibition: Meta-Nitrophenyl vs. Para-Nitrophenyl Substitution Comparison

The meta-nitrophenyl substitution pattern present in CAS 118022-32-5 confers distinct glycogen phosphorylase (GP) inhibitory activity compared to para-substituted analogs. In a systematic SAR study of 2,3-dihydrobenzo[1,4]dioxin derivatives, the target compound bearing a 2-(3-nitrophenyl)-2-hydroxy moiety exhibited measurable GP inhibition [1]. While exact IC50 or Ki values for the specific meta-nitro analog were not explicitly tabulated in the accessible portion of the publication, the study established that the nitro group position (meta vs. para) and the 2-substituent identity (hydroxy vs. alkyl) are critical determinants of GP inhibitory potency [1]. The presence of the 2-hydroxyl group in combination with the 3-nitrophenyl ring creates a hydrogen-bond donor capacity absent in 2-alkyl or 2-carboxamido analogs [1][2], which is hypothesized to contribute to differential binding mode preferences.

Glycogen phosphorylase inhibition Diabetes mellitus Structure-activity relationship

β-Glucuronidase Inhibitory Activity: Quantitative IC50 Differentiation

CAS 118022-32-5 demonstrates quantifiable inhibitory activity against bovine liver β-glucuronidase with a measured IC50 of 1.72 × 10⁴ nM (17.2 μM) [1]. This activity, while moderate, provides a baseline for structure-activity studies of benzodioxin-derived glucuronidase inhibitors. In contrast, the unsubstituted parent scaffold 2,3-dihydro-1,4-benzodioxin (CAS 493-09-4) lacks the nitrophenyl pharmacophore and shows no reported β-glucuronidase inhibition in comparable assays [2]. The 3-nitrophenyl moiety contributes both electron-withdrawing character and π-stacking capacity that may facilitate interaction with the enzyme's active site, distinguishing CAS 118022-32-5 from simpler benzodioxin building blocks [1].

β-Glucuronidase inhibition Drug-induced diarrhea Enzyme assay

Synthetic Accessibility: Convergent Routes vs. Alternative Benzodioxin Derivatives

The synthetic preparation of 2,2-disubstituted-2,3-dihydro-1,4-benzodioxins, including the 2-hydroxy-2-(3-nitrophenyl) scaffold, can be achieved via BF3·Et2O-mediated nucleophilic substitution of 2-substituted-2-hydroxy precursors [1] or through cyclization of suitable hydroxyphenols [1]. This synthetic tractability contrasts with certain alternative benzodioxin derivatives (e.g., 2-carboxamido or 2-aminomethyl analogs) that require more complex multi-step sequences with protecting group manipulations [2]. The hemiketal hydroxyl group of CAS 118022-32-5 serves as a versatile handle for further derivatization (e.g., alkylation, acylation, or elimination to the corresponding benzodioxin) [1], providing a strategic advantage over analogs lacking this reactive center. Commercially, CAS 118022-32-5 is available from multiple vendors with purities ≥95% , eliminating the need for in-house synthesis for initial screening campaigns.

Synthetic methodology Lewis acid catalysis Building block procurement

Physical Property Differentiation: Computed LogP and Hydrogen Bonding Capacity

The structural features of CAS 118022-32-5 confer distinct physicochemical properties compared to unsubstituted benzodioxin scaffolds. The unsubstituted 2,3-dihydro-1,4-benzodioxin core (CAS 493-09-4) has a reported computed LogP of approximately 1.09 to 1.46 [1][2], reflecting moderate lipophilicity suitable for membrane permeability. The addition of the 3-nitrophenyl and 2-hydroxyl groups in CAS 118022-32-5 is expected to increase both molecular weight (273.25 vs. 136.15 g/mol) and polar surface area while modulating lipophilicity through competing effects: the nitro group increases electron-withdrawing character, while the hydroxyl group introduces hydrogen-bond donor capacity . This combination produces a hydrogen bond donor count of 1 and hydrogen bond acceptor count of 5 (from nitro oxygens, dioxin ring oxygens, and hydroxyl oxygen) , which differs markedly from the donor count of 0 and acceptor count of 2 for the unsubstituted core [3].

Lipophilicity Drug-likeness ADME properties

Optimal Research and Industrial Application Scenarios for 2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol (CAS 118022-32-5) Based on Evidence


Glycogen Phosphorylase Inhibitor SAR Studies for Diabetes Drug Discovery

Medicinal chemistry programs targeting glycogen phosphorylase (GP) for type 2 diabetes or cancer cachexia should incorporate CAS 118022-32-5 as a key scaffold for exploring meta-nitrophenyl SAR. The compound's structural features align with the SAR trends identified in Juhász et al. (2007), where 2,3-dihydrobenzo[1,4]dioxin derivatives were systematically evaluated for GP inhibition [1]. The presence of both the 2-hydroxyl hydrogen-bond donor and the 3-nitrophenyl electron-withdrawing group provides a defined pharmacophore for assessing binding interactions at the GP active site. Procurement of this exact compound ensures that SAR conclusions are reproducible and comparable to published data, which would be compromised if researchers substitute with para-nitro analogs or unsubstituted phenyl derivatives. The compound's commercial availability from multiple vendors [2] supports rapid initiation of enzyme inhibition assays and co-crystallization studies without synthetic delay.

β-Glucuronidase Inhibitor Screening and Hit Validation

Laboratories investigating β-glucuronidase inhibition for therapeutic applications, including amelioration of irinotecan-induced diarrhea or NSAID-induced enteropathy, can utilize CAS 118022-32-5 as a characterized hit with a defined IC50 of 17.2 μM in bovine liver enzyme assays [1]. This activity, while moderate, provides a quantifiable benchmark for structure-activity exploration and analog development. The compound's inhibition data are curated in BindingDB and ChEMBL [1], enabling direct comparison with other chemotypes under standardized assay conditions. Procurement of CAS 118022-32-5 eliminates the need for de novo synthesis of a nitrophenyl-substituted benzodioxin scaffold, allowing immediate counter-screening and selectivity profiling. For academic screening centers or CROs building diverse inhibitor libraries, the compound adds a unique chemotype that unsubstituted benzodioxin building blocks cannot replicate.

Synthetic Methodology Development Using Hemiketal Functional Group Chemistry

Synthetic organic chemistry groups developing new methodologies for benzodioxin functionalization or exploring hemiketal reactivity should consider CAS 118022-32-5 as a model substrate. The 2-hydroxyl group adjacent to the 3-nitrophenyl substituent provides a reactive center for Lewis acid-catalyzed nucleophilic substitution, as demonstrated in Dauzonne et al. (1998) [1]. This chemistry enables the preparation of diverse 2,2-disubstituted analogs via BF3·Et2O-mediated transformations. The electron-withdrawing nitro group may also influence reaction rates and regioselectivity compared to unsubstituted or electron-donating aryl analogs, offering a system for studying electronic effects in benzodioxin functionalization. Procurement of CAS 118022-32-5 from commercial sources with ≥95% purity [2] provides a consistent starting material for method optimization and substrate scope exploration, reducing the variability associated with in-house synthesis.

Chemical Biology Probe Development for Target Identification

Chemical biology teams seeking to develop affinity probes or activity-based probes targeting enzymes modulated by benzodioxin derivatives can leverage CAS 118022-32-5 as a scaffold for linker attachment. The hemiketal hydroxyl group offers a site for controlled derivatization (e.g., installation of alkyne or biotin handles via ether or ester linkages) without disrupting the core pharmacophore [1]. Additionally, the nitro group serves as a latent amine (following reduction) for alternative conjugation strategies. The compound's known engagement with β-glucuronidase [2] and potential interactions with glycogen phosphorylase [3] provide biological starting points for probe validation. For procurement specialists supporting chemical biology units, the availability of CAS 118022-32-5 from multiple suppliers ensures reliable access to starting material for multi-step probe synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Nitrophenyl)-2,3-dihydro-1,4-benzodioxin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.